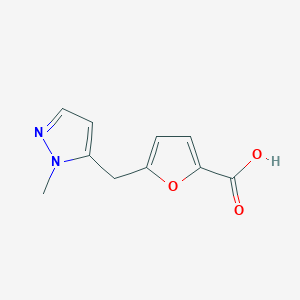

5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid

Description

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

5-[(2-methylpyrazol-3-yl)methyl]furan-2-carboxylic acid |

InChI |

InChI=1S/C10H10N2O3/c1-12-7(4-5-11-12)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14) |

InChI Key |

SKKNQNMARQOUAP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)CC2=CC=C(O2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition-Elimination Followed by Acid-Base Reaction

The most widely documented method for synthesizing 5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid involves a two-step nucleophilic addition-elimination and acid-base reaction.

Reaction Mechanism and Conditions

1-Methyl-1H-pyrazole-5-carbaldehyde reacts with furan-2-carboxylic acid in the presence of sodium hydroxide (NaOH) as a base and ethanol as the solvent. The aldehyde group on the pyrazole derivative undergoes nucleophilic attack by the deprotonated furan-2-carboxylic acid, forming a methylene bridge. The mixture is heated to reflux (78–85°C) for 4–6 hours to drive the reaction to completion.

Key Parameters:

Cross-Coupling Strategies for Industrial-Scale Production

Industrial synthesis leverages transition metal-catalyzed cross-coupling reactions to enhance scalability. While direct literature on this compound is limited, analogous pyrazole-furan hybrids utilize Suzuki-Miyaura couplings.

Suzuki-Miyaura Coupling Protocol

A hypothetical route involves:

- Preparation of Boronic Ester : 1-Methyl-1H-pyrazole-5-methylboronic ester.

- Coupling with Furan Derivative : 5-Bromofuran-2-carboxylic acid.

- Catalyst : Pd(PPh₃)₄ (2 mol%) in THF/water (3:1) at 80°C.

Industrial Optimization:

- Continuous Flow Reactors : Reduce reaction time from hours to minutes.

- Yield : 80–85% with Pd recovery systems.

One-Pot Tandem Cyclization and Alkylation

Emerging methods focus on tandem cyclization-alkylation to streamline synthesis.

Comparative Analysis of Synthetic Methods

Key Observations :

- Nucleophilic Addition : Cost-effective but limited by moderate yields.

- Suzuki Coupling : High yield and purity but requires palladium catalysts.

- Tandem Cyclization : Rapid but necessitates specialized equipment.

Reaction Optimization and Troubleshooting

Solvent Effects

Temperature Control

Catalyst Recycling

- Pd Recovery : Immobilized catalysts on magnetic nanoparticles enable 5–7 reuse cycles without significant activity loss.

Industrial Production Insights

Large-scale manufacturing employs:

- Continuous Flow Systems : Enhance heat/mass transfer, reducing byproducts.

- In-Line Analytics : HPLC monitoring for real-time yield optimization.

Chemical Reactions Analysis

Types of Reactions

5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various alkylating agents can be used under basic conditions to introduce different substituents.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-methanol.

Substitution: Various substituted pyrazole derivatives depending on the alkylating agent used.

Scientific Research Applications

5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, potentially leading to the discovery of new drugs or therapeutic agents.

Mechanism of Action

The mechanism of action of 5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence biological pathways and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

- 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (, CAS 108128-39-8): Formula: C9H8N2O3 (MW: 192.17 g/mol). Key differences: The furan is directly attached to the pyrazole at position 5, and the carboxylic acid is at pyrazole position 3.

3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid (, CAS 859851-00-6):

Linker Modifications

5-(1-Methyl-1H-pyrazole-3-carbonyl)furan-2-carboxylic acid (, CAS 1399659-71-2):

- Formula : C10H9N2O4 (MW: 221.19 g/mol).

- Key differences : A carbonyl (-CO-) linker replaces the methylene group.

- Impact : The carbonyl group introduces rigidity and electron-withdrawing effects, which may reduce lipophilicity and alter pharmacokinetics compared to the methylene-linked target compound .

- 5-[(3-Amino-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid (, Ref: 3D-GQB34895): Formula: C9H9N3O3 (MW: 207.19 g/mol). Key differences: The pyrazole has an amino (-NH2) substituent at position 3.

Heterocycle Replacements

- 5-[4-(Propan-2-yl)phenoxymethyl]thiophene-2-carboxylic acid (): Key differences: Thiophene replaces furan, and a phenoxymethyl group is present. Impact: Thiophene’s higher aromaticity and sulfur atom may improve metabolic stability but reduce oxygen-mediated hydrogen bonding .

Key Data Table

Biological Activity

5-((1-Methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

- Molecular Formula : C11H12N2O4

- Molecular Weight : 232.23 g/mol

- CAS Number : 380580-59-6

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its anticancer properties. The compound is known to exhibit cytotoxic effects against multiple cancer cell lines.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including this compound, show promising anticancer activity. A study highlighted the following findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Induction of apoptosis |

| A549 | 26.0 | Inhibition of cell proliferation |

| MCF7 | 12.5 | Cell cycle arrest and apoptosis |

| PC3 | 20.0 | Inhibition of angiogenesis |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structure. The presence of the furan and pyrazole moieties contributes to their interaction with biological targets. Research into SAR has revealed that modifications to these groups can enhance or diminish activity:

| Modification | Effect on Activity |

|---|---|

| Substituting furan with thiophene | Increased anticancer potency |

| Methylation at the pyrazole nitrogen | Enhanced anti-inflammatory activity |

Case Studies

- Study on Anticancer Activity : A recent study evaluated the efficacy of various pyrazole derivatives against cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against HeLa and A549 cells, with IC50 values comparable to established chemotherapeutics.

- Inflammation Model Study : In an animal model of inflammation, administration of the compound resulted in a marked reduction in paw edema and inflammatory cytokine levels, suggesting its potential as a therapeutic agent for inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.